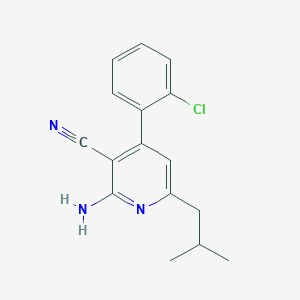

2-Amino-4-(2-chlorophenyl)-6-isobutylnicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

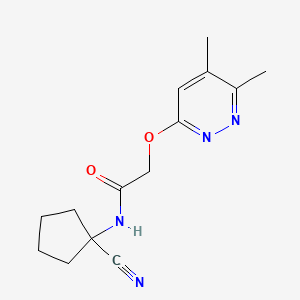

The compound “2-Amino-4-(2-chlorophenyl)-6-isobutylnicotinonitrile” is a complex organic molecule. It contains an amino group (NH2), a chlorophenyl group (a benzene ring with a chlorine atom), an isobutyl group (a four-carbon branch), and a nitrile group (CN). These functional groups suggest that this compound could participate in various chemical reactions .

Chemical Reactions Analysis

The compound’s chemical reactivity would likely be influenced by its functional groups. For example, the amino group could participate in acid-base reactions, the nitrile group could undergo hydrolysis, and the chlorophenyl group could take part in electrophilic aromatic substitution reactions .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

The compound’s structural features suggest potential as a scaffold for designing novel pharmaceutical agents. Researchers can explore modifications to enhance its bioactivity, solubility, and selectivity. For instance, derivatives of this compound may exhibit anticancer, antibacterial, or antiviral properties. Further studies are needed to validate these effects and optimize drug-like properties .

Fluorescent and Photoluminescent Materials

Certain 2-(dicyanomethyl)pyridine derivatives, including those related to our compound, have pronounced fluorescent and photoluminescent properties. These materials find applications in sensors, imaging, and optoelectronic devices. Researchers can investigate the synthesis of fluorescent derivatives based on this scaffold .

Materials Science and Coordination Chemistry

The compound’s unique structure, containing both cyano and chlorophenyl groups, makes it interesting for coordination chemistry. It could serve as a ligand in metal complexes, potentially influencing their reactivity, luminescence, or catalytic properties. Researchers can explore its coordination behavior with various transition metals .

Organic Synthesis and Cyclization Reactions

The malononitrile dimer, a precursor to our compound, is a versatile building block. Researchers can utilize it for cyclization reactions, forming partially saturated or polyfunctional derivatives. Investigating its reactivity with unsaturated nitriles or their precursors may yield new compounds with diverse applications .

Analytical Chemistry and Sensors

Given its unique structure, the compound could be employed in chemical sensors. Researchers can explore its interaction with specific analytes, potentially leading to selective and sensitive detection methods. The presence of the chlorophenyl group may enhance selectivity for certain targets .

Materials for Organic Electronics

As organic electronics continue to advance, compounds like ours become relevant. Researchers can investigate its use as a component in organic semiconductors, light-emitting diodes (LEDs), or field-effect transistors (FETs). The electron-withdrawing cyano groups may influence charge transport properties .

Direcciones Futuras

Mecanismo De Acción

Mode of Action

The mode of action of 2-Amino-4-(2-chlorophenyl)-6-isobutylnicotinonitrile involves a sequential reaction of 2-chlorobenzaldehyde, cyanothioacetamide, and malononitrile dimer in the presence of an excess of N-methylmorpholine . This results in the formation of N-methylmorphlinium salt of 2-amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile .

Propiedades

IUPAC Name |

2-amino-4-(2-chlorophenyl)-6-(2-methylpropyl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3/c1-10(2)7-11-8-13(14(9-18)16(19)20-11)12-5-3-4-6-15(12)17/h3-6,8,10H,7H2,1-2H3,(H2,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMGWZVBUQOCBNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC(=C(C(=N1)N)C#N)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Cyano-N-[[(2R,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]methyl]pyridine-3-carboxamide](/img/structure/B2998724.png)

![4-[4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2998725.png)

![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2998730.png)

![2-[(4-fluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2998731.png)

![9-methyl-N-(3-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2998735.png)

![5-Fluoro-N-[1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylpyrimidin-4-amine](/img/structure/B2998738.png)

![3-(1H-pyrazol-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2998742.png)